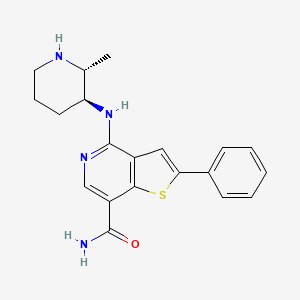

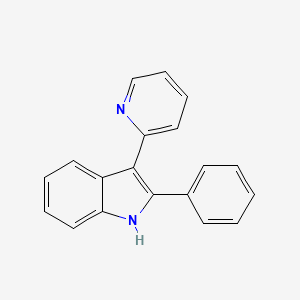

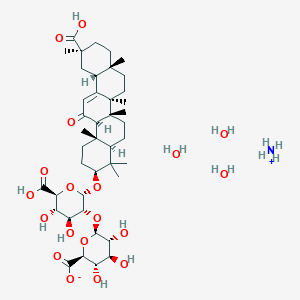

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid

Overview

Description

The compound 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular characteristics, and potential biological activities. These insights can be extrapolated to hypothesize about the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related piperazine-based compounds involves multiple steps, including the formation of intermediates and the use of catalysts to facilitate reactions. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines with a benzotriazole fragment involves determining the affinity for 5-HT1A and 5-HT2 receptors . Similarly, the synthesis of 2-benzothiazolylimino-4-thiazolidinones from N-isopropylpiperazine uses a mild heterogeneous catalyst, sulfated tungstate, for N-formylation, followed by heterocyclization and reaction with 4-isopropylpiperazine-1-carbaldehyde . These methods suggest that the synthesis of this compound would likely involve a multi-step process with careful selection of catalysts and intermediates to introduce the trifluoromethyl, benzoyl, and thiazole moieties.

Molecular Structure Analysis

The molecular structure of piperazine-based compounds can be complex, with various substituents affecting the overall conformation and properties. For example, the crystal structure of a benzothiazolyl piperazine derivative demonstrated a chair conformation for the piperazine ring, which is a common feature for such compounds . This information can be used to predict that the compound of interest may also exhibit a chair conformation in the piperazine moiety, potentially influencing its biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are often influenced by the substituents on the piperazine ring and the reaction conditions. For example, the click cyclocondensation reaction used to synthesize a benzothiazolyl piperazine derivative was accelerated using microwave irradiation, indicating that reaction conditions can be optimized for efficiency . This suggests that the synthesis of the compound may also benefit from optimized reaction conditions, such as microwave irradiation or specific catalysts, to achieve the desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-based compounds are determined by their molecular structure and substituents. The presence of a trifluoromethyl group in the compound of interest suggests increased lipophilicity, which could affect its ability to cross biological membranes. Additionally, the benzoyl and thiazole moieties may contribute to the compound's potential interactions with biological targets, such as enzymes or receptors. The antimicrobial activity of related compounds, as observed in the synthesis of 2-benzothiazolylimino-4-thiazolidinones, indicates that the compound may also possess biological activities worth exploring .

Scientific Research Applications

Anti-Mycobacterial Properties

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid has been identified as having significant anti-mycobacterial properties. Specifically, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which includes this compound, has been found effective against Mycobacterium tuberculosis, exhibiting low cytotoxicity and a good therapeutic index (Pancholia et al., 2016).

Antimicrobial Activity

Studies have shown that compounds related to this compound, such as 2-amino substituted benzothiazoles and pyridine-3-carboxylic acids, demonstrate variable and modest antimicrobial activity against several strains of bacteria and fungi (Patel et al., 2011).

Development of Antimicrobial Agents

The compound's derivatives have been explored for their potential as antimicrobial agents. In particular, studies involving novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems and related structures have demonstrated promising antimicrobial properties (Hamama et al., 2017).

Synthesis and Biological Evaluation

A range of derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial properties. This has led to the development of new compounds with potential medicinal applications (Jadhav et al., 2017).

Anti-Inflammatory Properties

Some derivatives of this compound have been synthesized and tested for their anti-inflammatory activities. These studies have indicated that certain synthesized compounds exhibit significant in-vitro and in-vivo anti-inflammatory properties, making them potential candidates for drug development in this area (Ahmed et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities and can act as dopamine and serotonin antagonists .

Mode of Action

Piperazine derivatives are known to interact with their targets, leading to changes in the activity of dopamine and serotonin receptors . This interaction can result in various physiological effects, depending on the specific target and the context within the organism.

Biochemical Pathways

Given the potential interaction with dopamine and serotonin receptors, it’s likely that this compound could influence pathways related to mood regulation, motor control, and other neurological functions .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 38537 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its potential interaction with dopamine and serotonin receptors, it could potentially influence neurological functions and mood .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry environment at 2-8°C to maintain its stability

properties

IUPAC Name |

2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c17-16(18,19)11-4-2-1-3-10(11)13(23)21-5-7-22(8-6-21)15-20-9-12(26-15)14(24)25/h1-4,9H,5-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZDRQUKVAZUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(S2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670440 | |

| Record name | 2-{4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916888-64-7 | |

| Record name | 2-{4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

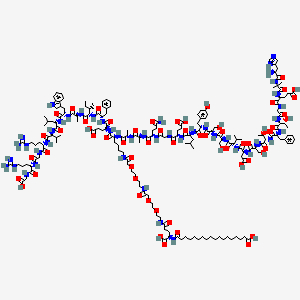

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)